molecular formula C20H13KO5 B8273587 2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, potassium salt CAS No. 71646-96-3

2-(3,6-Dihydroxyxanthen-9-yl)benzoic acid, potassium salt

Cat. No. B8273587
CAS RN: 71646-96-3
M. Wt: 372.4 g/mol
InChI Key: DATRKGPIFCZHSN-UHFFFAOYSA-M
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Patent
US09096607B2

Procedure details

Aqueous potassium hydroxide (1 mL of 0.1 N, 0.1 mmol) was added to a solution of 2-(3,6-dihydroxy-9H-xanthen-9-yl)-benzoic acid [33 mg, 0.1 mmol, Cui, Y. et al., Yaoxue Tongbao, 1982, 17(9), 528] in 5 mL of ethanol and the mixture was stirred for additional 2 h at room temperature. The mixture was evaporated to dryness under reduced pressure to give 37 mg (100% yield) of the desired compound as a orange solid, mp>300° C. 1H NMR (D2O, 300 MHz): δ 5.76 [s, H, —CH], 6.94-6.99 [m, 1H, Ar—H], 7.09-7.13 [m, 2H, Ar—H], 7.26-7.31 [m, 6H, Ar—H], 7.49-7.54 [m, 1H, Ar—H].
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[OH:3][C:4]1[CH:5]=[CH:6][C:7]2[CH:8]([C:19]3[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=3[C:21]([OH:23])=[O:22])[C:9]3[C:14]([O:15][C:16]=2[CH:17]=1)=[CH:13][C:12]([OH:18])=[CH:11][CH:10]=3>C(O)C>[OH:18][C:12]1[CH:11]=[CH:10][C:9]2[CH:8]([C:19]3[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=3[C:21]([O-:23])=[O:22])[C:7]3[C:16]([O:15][C:14]=2[CH:13]=1)=[CH:17][C:4]([OH:3])=[CH:5][CH:6]=3.[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
33 mg
Type
reactant
Smiles
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for additional 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)C1=C(C(=O)[O-])C=CC=C1.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.